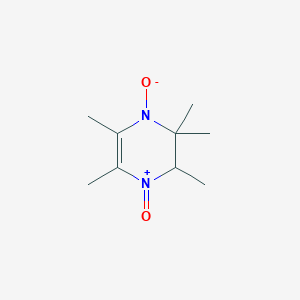
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide is an organic compound belonging to the pyrazine family This compound is characterized by its unique structure, which includes a pyrazine ring with multiple methyl groups and two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dihydro-5,6-dimethylpyrazine with oxidizing agents to introduce the dioxide functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieve efficient production. The final product is then purified through techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove oxygen atoms, converting the compound to different pyrazine derivatives.
Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce simpler pyrazine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of pyrazine-based compounds.
科学的研究の応用
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavors and fragrances due to its unique aromatic properties.
作用機序
The mechanism by which 2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed biological activities.
類似化合物との比較
Similar Compounds
2,3-Dihydro-5,6-dimethylpyrazine: A related compound with fewer methyl groups and no dioxide functionality.
1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with a similar dioxide group but different ring structure.
Uniqueness
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide is unique due to its specific arrangement of methyl groups and the presence of two oxygen atoms. This structure imparts distinct chemical and physical properties, making it valuable for various applications that other similar compounds may not fulfill.
特性
CAS番号 |
152860-44-1 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h8H,1-5H3 |
InChIキー |
KVGDVPUGHRDXQN-UHFFFAOYSA-N |
SMILES |
CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C |
正規SMILES |
CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















